H-Lys(biotinyl)-OH.HCl

Description

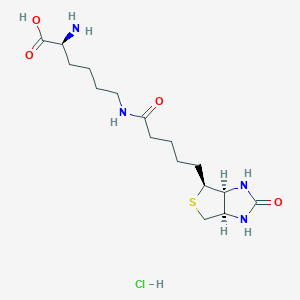

H-Lys(Biotinyl)-OH.HCl (CAS 576-19-2), also known as biocytin, is a lysine derivative modified with a biotinyl group. Its molecular formula is C₁₆H₃₀N₄O₄S, with a molecular weight of 374.499 g/mol . Key properties include:

Properties

Molecular Formula |

C16H29ClN4O4S |

|---|---|

Molecular Weight |

408.9 g/mol |

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;hydrochloride |

InChI |

InChI=1S/C16H28N4O4S.ClH/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);1H/t10-,11-,12-,14-;/m0./s1 |

InChI Key |

FMGQMNFQNPUYBS-KCPPUHGDSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)N2.Cl |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(biotinyl)-OH.HCl typically involves the biotinylation of lysine. One common method is the solid-phase peptide synthesis (SPPS), where biotin is attached to the lysine residue during the peptide assembly process. The biotinylation can be achieved using biotinylation reagents such as Fmoc-PEG Biotin NovaTag™ resin, which provides better solubility and improved binding to avidin .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS techniques. The process includes the use of automated synthesizers, where the peptide is assembled on a solid support, and biotin is incorporated at the desired position. The final product is then cleaved from the resin and purified using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

H-Lys(biotinyl)-OH.HCl undergoes various chemical reactions, including:

Substitution Reactions: The biotinyl group can be substituted with other functional groups to modify the compound’s properties.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

Substitution Reactions: Common reagents include biotinylation reagents such as NHS-biotin and biotin-PEG derivatives.

Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol (DTT).

Major Products Formed

The major products formed from these reactions include various biotinylated derivatives, which can be used for different applications in biochemical research .

Scientific Research Applications

H-Lys(biotinyl)-OH.HCl has numerous applications in scientific research:

Chemistry: Used in affinity purification and labeling of biomolecules.

Biology: Employed in studying protein-protein interactions, cell surface labeling, and receptor localization.

Medicine: Utilized in diagnostic assays such as enzyme-linked immunosorbent assays (ELISA) and western blotting.

Industry: Applied in the development of biosensors and drug delivery systems

Mechanism of Action

The primary mechanism of action of H-Lys(biotinyl)-OH.HCl involves the strong binding affinity between biotin and avidin/streptavidin. This interaction is one of the strongest known non-covalent interactions, allowing for the specific and stable binding of biotinylated molecules to avidin/streptavidin-conjugated surfaces. This property is exploited in various biochemical assays and purification techniques .

Comparison with Similar Compounds

Structural and Functional Differences

Physicochemical Properties

- Solubility: H-Lys(Ac)-OH.HCl: ≥22.4 mg/mL in water . H-Lys(Boc)-OH: 2 mg/mL in water (requires sonication) . Biocytin: Limited aqueous solubility due to hydrophobic biotinyl group; often dissolved in DMSO or NaOH .

- Stability :

Key Differentiators of this compound

- Biological Relevance : Biotin’s role in metabolic enzymes (e.g., carboxylases) makes biocytin valuable in studying vitamin-dependent pathways .

- Versatility : Compatible with click chemistry (e.g., biotin-azide conjugates) for advanced bioorthogonal labeling .

- Limitations : Higher molecular weight and hydrophobicity compared to unmodified lysine may affect peptide solubility and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.